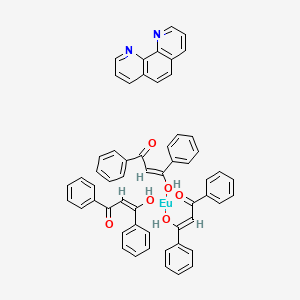
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(lll)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) is a light-emitting metal complex known for its luminescent properties. The compound is often used in various scientific and industrial applications due to its unique ability to emit light when excited by certain wavelengths .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) typically involves the reaction of europium chloride with dibenzoylmethane and 1,10-phenanthroline in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of europium.
Reduction: Reduction reactions can convert the europium(III) complex to europium(II) under controlled conditions.
Substitution: Ligand substitution reactions can occur, where the 1,10-phenanthroline or dibenzoylmethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) complexes .
Scientific Research Applications
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) has a wide range of scientific research applications:
Chemistry: Used as a luminescent probe in various chemical analyses and as a catalyst in organic reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Mechanism of Action
The luminescent properties of Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) are due to the europium ion’s ability to absorb energy and re-emit it as visible light. The energy absorption occurs through the ligands, which transfer the energy to the europium ion, leading to its excitation. The excited europium ion then returns to its ground state by emitting light, typically in the red region of the spectrum .
Comparison with Similar Compounds
Similar Compounds
Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III): Similar in structure but with an amino group on the phenanthroline ligand.
Tris(8-hydroxyquinolinato)erbium(III): Another luminescent metal complex but with erbium instead of europium.
Europium(III) acetylacetonate hydrate: A different europium complex with acetylacetonate ligands.
Uniqueness
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) is unique due to its specific combination of ligands, which provide distinct luminescent properties and make it particularly useful in applications requiring red light emission .
Properties
Molecular Formula |
C57H44EuN2O6 |
|---|---|
Molecular Weight |
1004.9 g/mol |
IUPAC Name |
europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b2*14-11+;14-11-;; |
InChI Key |
DYKOLWWJTALFFU-UWZOBLFSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



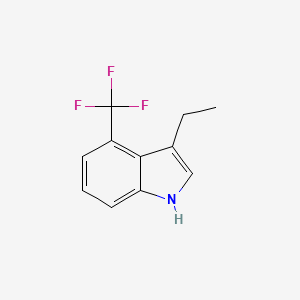
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)
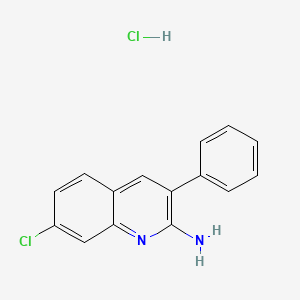
![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)
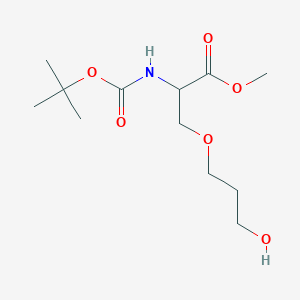
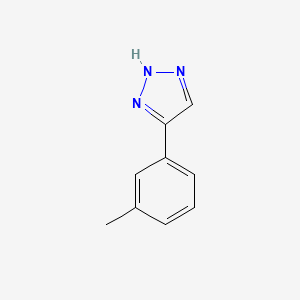
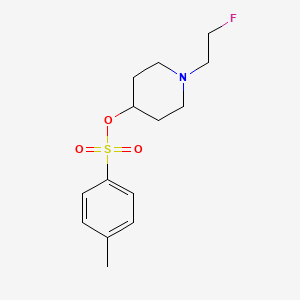
![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
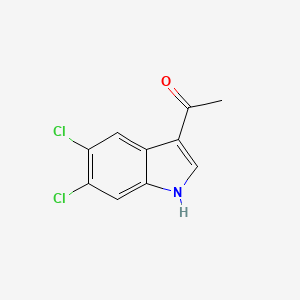
![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
